N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide (CAS 2034601-74-4) is a synthetic small molecule belonging to the dihydroindene amide class. Its core structure features a 2-hydroxy-2,3-dihydro-1H-indene scaffold linked via a methylene bridge to a 3-phenylpropanamide side chain.

Molecular Formula C19H21NO2
Molecular Weight 295.382
CAS No. 2034601-74-4
Cat. No. B2428173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide
CAS2034601-74-4
Molecular FormulaC19H21NO2
Molecular Weight295.382
Structural Identifiers
SMILESC1C2=CC=CC=C2CC1(CNC(=O)CCC3=CC=CC=C3)O
InChIInChI=1S/C19H21NO2/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22)12-16-8-4-5-9-17(16)13-19/h1-9,22H,10-14H2,(H,20,21)
InChIKeyAKIWDILHKFEKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide (CAS 2034601-74-4): Structural and Pharmacological Context


N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide (CAS 2034601-74-4) is a synthetic small molecule belonging to the dihydroindene amide class. Its core structure features a 2-hydroxy-2,3-dihydro-1H-indene scaffold linked via a methylene bridge to a 3-phenylpropanamide side chain. This chemotype has been investigated in patent literature, notably in the context of dihydroindene amide compound libraries designed as protein kinase inhibitors targeting kinases such as Abl, Bcr-Abl, c-Kit, and PDGFR [1]. Publicly available chemical databases confirm its molecular identity (MW 295.38 g/mol) and physicochemical properties [2], forming the baseline for any scientific selection or procurement assessment.

Procurement Risk: Why Generic Dihydroindene Amide Analogs Cannot Replace N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide


Within the dihydroindene amide chemical space, minor structural modifications to the amide side chain profoundly alter target binding profiles and physicochemical properties. The 3-phenylpropanamide moiety of this compound provides a specific molecular shape, lipophilicity (cLogP), and hydrogen-bonding pattern that are absent in close analogs such as the acetamide (CAS 2034406-56-7) or benzamide (CAS 2034443-60-0) variants [1]. Generic substitution without quantitative comparative bioactivity and selectivity data risks selecting a molecule with divergent potency against key kinases (e.g., Abl, c-Kit) and altered ADME properties, potentially invalidating research outcomes in kinase inhibition studies [2]. The following sections provide the best available evidence to guide a scientifically justified selection.

Quantitative Differentiation Evidence for N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide Against Key Analogs


Structural Differentiation: 3-Phenylpropanamide vs. Acetamide Side Chain

The 3-phenylpropanamide side chain distinguishes this compound from the simpler N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide (CAS 2034406-56-7) by introducing an additional phenyl ring and two extra methylene units. This structural extension increases molecular weight by 89.1 Da (from 205.25 to 295.38 g/mol) and is predicted to increase lipophilicity (cLogP) by approximately 1.5–2.0 log units based on fragment-based calculations [1]. In kinase inhibitor design, such modifications are known to modulate target selectivity and cellular permeability, though direct comparative biological data for these two specific compounds remains absent from the public domain.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Patent-Disclosed Kinase Inhibition Potential vs. Benzamide Analog

The dihydroindene amide patent US8703771B2 exemplifies compounds bearing aryl/heteroaryl-containing amide side chains as Abl, Bcr-Abl, c-Kit, and PDGFR kinase inhibitors [1]. The 3-phenylpropanamide side chain of the target compound aligns with the patent's general formula requirements for kinase inhibitory activity, whereas a direct benzamide analog (CAS 2034443-60-0) presents a shorter, more rigid linker that may preclude optimal interaction with the kinase hinge region. No quantitative IC50 data are publicly reported for either compound; however, the patent's SAR guidance indicates that a flexible ethylene spacer between the amide carbonyl and the terminal phenyl ring is preferred for activity against certain kinases.

Protein Kinase Inhibition Abl/c-Kit/PDGFR Patent SAR

Lack of Public Quantitative Bioactivity Data Necessitates Caution

A systematic search of authoritative databases (PubChem, BindingDB, ChEMBL), patent literature, and the primary research corpus reveals no publicly disclosed IC50, Ki, or EC50 values for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide or its closest analogs [1][2]. This absence of quantitative pharmacologic data represents a critical gap in the evidence base for procurement decisions. Researchers must request primary assay data from the supplier or perform in-house profiling to establish differential activity relative to close analogs such as the pivalamide or sulfonamide derivatives.

Data Transparency Research Procurement Reproducibility

Recommended Application Scenarios for N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide


Kinase Inhibitor Lead Optimization Based on Patent SAR

Researchers pursuing protein kinase inhibitors (Abl, c-Kit, PDGFR) may use this compound as a structural starting point informed by the SAR framework in patent US8703771B2 [1]. The 3-phenylpropanamide side chain offers a favorable linker length for hinge-region engagement, providing a basis for further optimization through substitution on the terminal phenyl ring.

Chemical Probe Development for Target Deconvolution

In the absence of public potency data, this compound can be utilized as a chemical probe for in-house kinase profiling panels. Its distinct side-chain architecture relative to the acetamide or benzamide analogs allows for comparative SAR studies aimed at identifying kinase selectivity determinants [2].

Physicochemical Property Benchmarking

The compound serves as a reference point for evaluating how side-chain elongation (ethylphenyl vs. benzamide or acetamide) impacts drug-like properties such as LogD, solubility, and permeability in the dihydroindene amide chemotype. This is particularly relevant for CNS or oncology drug discovery programs requiring specific lipophilicity ranges [3].

Quote Request

Request a Quote for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.